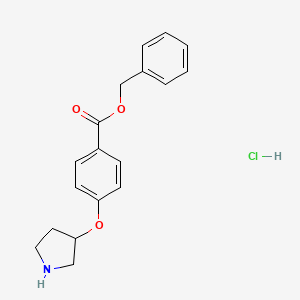

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

CAS No.: 1220034-69-4

Cat. No.: VC3391122

Molecular Formula: C18H20ClNO3

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220034-69-4 |

|---|---|

| Molecular Formula | C18H20ClNO3 |

| Molecular Weight | 333.8 g/mol |

| IUPAC Name | benzyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C18H19NO3.ClH/c20-18(21-13-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-17-10-11-19-12-17;/h1-9,17,19H,10-13H2;1H |

| Standard InChI Key | ACGHNNUCKURNNE-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |

| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride belongs to the family of pyrrolidinyloxy benzoate compounds, which feature a benzoate ester group connected to a pyrrolidine ring through an oxygen linkage. The molecule contains a benzyl ester group attached to a 4-position of a benzoate structure, with the pyrrolidinyloxy group also connected to the benzoate ring. This arrangement creates a molecule with potential for specific receptor interactions and biological activity. The hydrochloride salt formation enhances its stability and solubility characteristics compared to the free base form, making it potentially more suitable for pharmaceutical applications.

Chemical Reactivity

Based on its structural features, Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride would be expected to participate in several chemical reactions. The ester functionality can undergo hydrolysis under acidic or basic conditions. The pyrrolidine nitrogen, when converted to the free base form, can act as a nucleophile in various reactions. The benzyl group could potentially be removed through hydrogenolysis, which might be relevant for prodrug applications if this compound were to be developed for medicinal purposes.

Synthesis and Preparation Methods

Alternative Preparation Methods

Alternative methods might include:

-

Direct esterification of 4-(3-pyrrolidinyloxy)benzoic acid with benzyl alcohol using coupling reagents

-

Transesterification from a simpler ester such as methyl 4-(3-pyrrolidinyloxy)benzoate

-

Protection-deprotection strategies when selective functionalization is required

These methods would need to be optimized for yield and purity, particularly for pharmaceutical applications.

Pharmacological Profile and Applications

Structure-Activity Relationships

The position of substituents on the benzoate ring plays a crucial role in determining biological activity. The 4-position substitution in Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride might result in different receptor interactions compared to compounds with substitutions at other positions, such as the 2-position as seen in Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride.

The nature of the ester group also influences pharmacokinetic properties. The benzyl ester in our compound of interest would likely impart different stability, lipophilicity, and metabolic characteristics compared to methyl or ethyl esters found in related compounds . These differences could be strategically important in drug development, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis with Related Compounds

Structural Comparison

Table 1 presents a comparative analysis of Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride with structurally related compounds.

The structural variations highlighted in this table would be expected to result in different physical, chemical, and biological properties, which could be exploited for specific applications.

Functional Group Effects

Current Research and Future Perspectives

Research Gaps

Despite the potential importance of Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, there appears to be limited published research specifically focused on this compound. This represents a significant gap in the scientific literature that warrants further investigation. Future studies could explore:

-

Detailed characterization of physical and chemical properties

-

Evaluation of biological activities, particularly in neurological systems

-

Structure-activity relationship studies comparing various ester derivatives

-

Potential therapeutic applications based on the pharmacological profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume